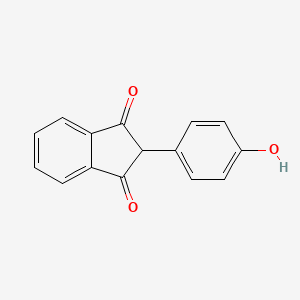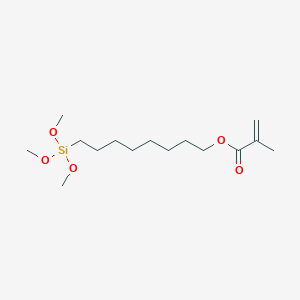
2-Propenoic acid, 2-methyl-, 8-(trimethoxysilyl)octyl ester
Overview
Description
2-Propenoic acid, 2-methyl-, 8-(trimethoxysilyl)octyl ester, commonly known as TMPTA, is a versatile chemical compound widely used in the field of polymer science. TMPTA is a monomer that is used in the synthesis of various polymers, including adhesives, coatings, and composites.
Scientific Research Applications
TMPTA is widely used in the field of polymer science due to its ability to form cross-linked networks. These networks are crucial in the development of adhesives, coatings, and composites. TMPTA is also used in the synthesis of dental materials, such as dental adhesives and restorative materials. Additionally, TMPTA is used in the production of UV-curable coatings and inks.
Mechanism of Action
TMPTA functions as a cross-linking agent in the synthesis of polymers. When exposed to UV light, TMPTA undergoes a photochemical reaction that results in the formation of free radicals. These free radicals then react with other monomers, leading to the formation of a cross-linked network. The cross-linked network provides the polymer with increased mechanical strength and chemical resistance.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of TMPTA. However, studies have shown that TMPTA is not mutagenic or genotoxic. Additionally, TMPTA is not considered to be a skin sensitizer. However, it is recommended that individuals handling TMPTA take appropriate safety precautions, such as wearing gloves and protective clothing.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TMPTA in lab experiments is its ability to form cross-linked networks. This property makes TMPTA an ideal candidate for the synthesis of adhesives, coatings, and composites. Additionally, TMPTA can be cured using UV light, which allows for rapid processing times. However, TMPTA can be difficult to handle due to its low viscosity, which can lead to issues with processing and handling.
Future Directions
There are several future directions for the use of TMPTA in polymer science. One area of research is the development of TMPTA-based materials for use in biomedical applications, such as drug delivery and tissue engineering. Additionally, research is being conducted on the use of TMPTA in the development of self-healing materials. Another area of research is the synthesis of TMPTA-based materials with improved mechanical properties, such as increased toughness and impact resistance.
Conclusion
In conclusion, TMPTA is a versatile chemical compound that is widely used in the field of polymer science. TMPTA is used in the synthesis of various polymers, including adhesives, coatings, and composites. TMPTA functions as a cross-linking agent and can be cured using UV light. While there is limited research on the biochemical and physiological effects of TMPTA, it is not considered to be mutagenic or genotoxic. There are several future directions for the use of TMPTA in polymer science, including the development of TMPTA-based materials for use in biomedical applications and the synthesis of TMPTA-based materials with improved mechanical properties.
properties
IUPAC Name |
8-trimethoxysilyloctyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O5Si/c1-14(2)15(16)20-12-10-8-6-7-9-11-13-21(17-3,18-4)19-5/h1,6-13H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYWTJPBIQKDRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCC[Si](OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559861 | |
| Record name | 8-(Trimethoxysilyl)octyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122749-49-9 | |
| Record name | 8-(Trimethoxysilyl)octyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



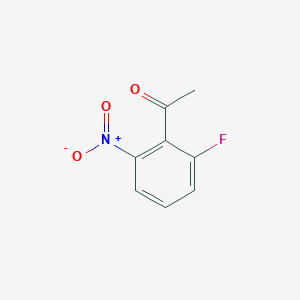


![7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B3046245.png)
![Ethanol, 2-[(3-bromophenyl)amino]-](/img/structure/B3046247.png)
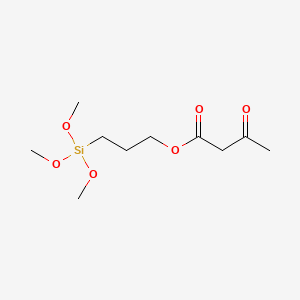
![tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate oxalate](/img/structure/B3046254.png)
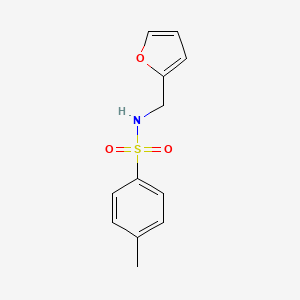
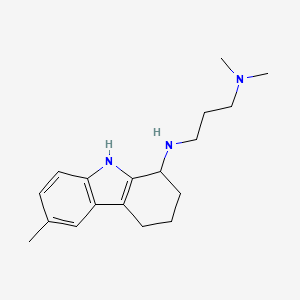

![4-{7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B3046260.png)
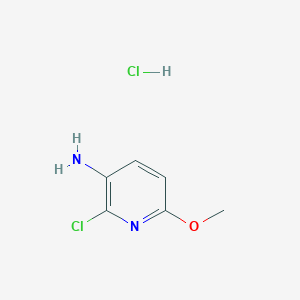
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B3046262.png)
